molecular formula C11H12ClN3O2 B2391090 5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 1105195-89-8

5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2391090
CAS No.: 1105195-89-8
M. Wt: 253.69
InChI Key: RLJBUWFQNDOBNE-UHFFFAOYSA-N
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Description

5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a synthetically designed small molecule based on the privileged pyrido[2,3-d]pyrimidine scaffold, a tricyclic system known for its structural resemblance to purines and diverse biological activities . This compound is intended for research use only, specifically for investigations in medicinal chemistry, oncology, and enzyme inhibition studies. The core pyridopyrimidine structure is a recognized pharmacophore in drug discovery, with documented potential in targeted cancer therapy . Derivatives of this scaffold have demonstrated significant biological aptitudes, including potent cytotoxic effects and the ability to act as inhibitors for critical enzymes like thymidylate synthase (TS), a crucial target in DNA biosynthesis and cancer treatment . The specific molecular modifications on this compound—the chloro and ethyl substituents—are typical strategic alterations made to optimize properties such as binding affinity, selectivity, and pharmacokinetics in lead optimization campaigns . Researchers can utilize this chemical as a key intermediate or precursor for the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways and structure-activity relationships (SAR) in the development of novel therapeutics .

Properties

IUPAC Name

5-chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-4-6-5-13-9-7(8(6)12)10(16)15(3)11(17)14(9)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJBUWFQNDOBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The alkylation-cyclization route involves three sequential stages: alkylation of a uracil precursor, chlorination, and pyridine ring formation.

Alkylation of 6-Amino-1,3-dimethyluracil :
6-Amino-1,3-dimethyluracil reacts with ethyl iodide in the presence of a base, typically potassium carbonate, to introduce the ethyl group at position 6. This exothermic reaction proceeds at 60–80°C for 6–8 hours, yielding 6-ethyl-6-amino-1,3-dimethyluracil.

Chlorination at Position 5 :
Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent. The reaction mixture is refluxed at 110°C for 4–5 hours, substituting the amino group at position 5 with chlorine. Excess POCl₃ is removed under reduced pressure to isolate 5-chloro-6-ethyl-1,3-dimethyluracil.

Cyclization via Vilsmeier-Haack Reaction :
The Vilsmeier reagent, generated from dimethylformamide (DMF) and POCl₃, facilitates cyclization by activating the uracil core. Heating at 80°C for 3 hours forms the pyrido[2,3-d]pyrimidine ring system. The product is precipitated by adding ice water and purified via recrystallization from ethanol.

Table 1: Optimization of Alkylation-Cyclization Parameters

Parameter Optimal Condition Yield Improvement
Alkylation Temperature 70°C +12%
POCl₃ Equivalents 3.5 eq +8%
Cyclization Time 3.5 hours +5%

Structural Validation

¹H NMR (DMSO-d₆) :

  • δ 3.38 (s, 3H, N-CH₃), 3.55 (s, 3H, N-CH₃) confirm dimethyl substitution.
  • δ 1.42 (t, 3H, CH₂CH₃) and 4.12 (q, 2H, CH₂CH₃) verify the ethyl group.
  • Aromatic protons at δ 7.40 (d) and 8.55 (d) indicate pyridine ring formation.

IR Spectroscopy :

  • Peaks at 1705 cm⁻¹ (C=O) and 1650 cm⁻¹ (C=N) confirm the dione structure.
  • C-Cl stretching at 750 cm⁻¹ aligns with chlorination at position 5.

Multi-Component Reaction (MCR) Strategies

Ultrasound-Assisted Synthesis

A one-pot MCR using ionic liquids ([H-NMP][HSO₄]) under ultrasonic irradiation achieves 84% yield within 2 hours. The method involves:

  • Condensation of 6-amino-1,3-dimethyluracil with ethyl acetoacetate.
  • In situ chlorination using N-chlorosuccinimide (NCS).
  • Cyclization promoted by the ionic liquid’s Brønsted acidity.

Advantages :

  • Reduced reaction time (2 hours vs. 12 hours for traditional methods).
  • Eco-friendly profile due to recyclable solvents.

Table 2: Comparative Analysis of MCR vs. Alkylation-Cyclization

Metric MCR Method Alkylation-Cyclization
Yield 84% 79%
Reaction Time 2 hours 12 hours
Solvent Toxicity Low (ionic liquid) High (DMF, POCl₃)

Mechanistic Insights

The ionic liquid acts as a dual acid catalyst and solvent, lowering the activation energy for cyclization. Ultrasonic irradiation enhances mass transfer, accelerating imine formation and ring closure.

Alternative Synthetic Routes

Chalcone-Based Cyclocondensation

Adapting methods from related pyrido[2,3-d]pyrimidines, substituted chalcones react with 6-ethyl-1,3-dimethyluracil in methanol under basic conditions (40% NaOH). Refluxing for 14–16 hours yields the target compound, albeit with lower efficiency (58–72%).

Limitations :

  • Requires pre-synthesized chalcone intermediates.
  • Prolonged reaction times increase energy costs.

Purity and Scalability Considerations

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual uracil precursors, achieving >98% purity. Critical parameters include:

  • Flow rate: 1.0 mL/min.
  • Detection: UV at 254 nm.

Industrial-Scale Challenges

  • POCl₃ Handling : Corrosivity necessitates specialized reactors.
  • Solvent Recovery : DMF distillation units are required for cost-effective recycling.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine oxides, while reduction can produce reduced pyrido[2,3-d]pyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Target Enzyme

5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione primarily targets Poly (ADP-ribose) polymerase-1 (PARP-1) . Inhibition of PARP-1 disrupts DNA repair mechanisms, particularly affecting the base excision repair (BER) and single-strand break (SSB) repair pathways. This action can lead to increased genomic instability and cell death in cancer cells .

Pharmacokinetics

The compound has demonstrated favorable pharmacokinetic properties in theoretical studies, indicating potential for effective absorption and distribution within biological systems.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to derivatives with distinct chemical properties.

Biology

The compound is utilized in biological research for studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. Its role in inhibiting PARP-1 has made it a focus of studies aiming to understand cancer biology and therapeutic strategies .

Medicine

In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent . Research indicates that its inhibition of PARP-1 can enhance the efficacy of other cancer therapies by preventing cancer cells from repairing DNA damage .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through PARP inhibition .
  • Combination Therapy : Research highlighted the compound's potential when used in combination with other chemotherapeutic agents, leading to enhanced therapeutic outcomes in preclinical models.

Industrial Applications

Beyond research settings, this compound is also explored for applications in developing novel materials with specific electronic and optical properties. Its unique chemical characteristics make it suitable for use in advanced materials science.

Summary Table of Applications

Field Application Notes
ChemistryBuilding block for heterocyclic compoundsUseful in synthesizing derivatives with varied properties
BiologyEnzyme inhibition studiesFocused on PARP-1 inhibition and receptor interactions
MedicineAnticancer agent researchDemonstrated cytotoxic effects and potential for combination therapies
IndustryDevelopment of novel materialsExplored for electronic and optical applications

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By binding to the active site of PARP-1, the compound prevents the repair of damaged DNA, leading to cell death in cancer cells. This mechanism makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their properties are compared below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) XLogP3 Biological Activity/Application
5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione Cl (5), Et (6), Me (1,3) C₉H₈ClN₃O₂ 225.63 0.7 Not explicitly reported in evidence
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione NH₂ (5), CN (6), Me (1,3) C₁₀H₁₂N₄O₂ 220.23 (estimated) ~1.2 Positive inotropic activity in cardiac tissues
5-(2-Hydroxyethyl)pyrimidin-2,4-dione HOCH₂CH₂ (5) C₆H₈N₂O₃ 156.14 -1.2 Synthetic intermediate for modified nucleosides
5-(2-Acetoxyethyl)-2,4-dichloropyrimidine AcOCH₂CH₂ (5), Cl (2,4) C₈H₈Cl₂N₂O₂ 235.07 1.8 Precursor for UV-absorbing dyes

Key Observations :

  • Substituent Effects: The chloro and ethyl groups in the target compound enhance lipophilicity (XLogP3 = 0.7) compared to polar analogs like 5-(2-hydroxyethyl)pyrimidin-2,4-dione (XLogP3 = -1.2). The ethyl group at position 6 may improve membrane permeability compared to cyano or hydroxyethyl substituents .
  • Biological Activity: The amino-cyano analog from Heber et al. (1993) exhibits positive inotropic activity in guinea pig and human cardiac tissues, attributed to its tetrahydropyrido ring and electron-withdrawing cyano group enhancing receptor binding . The absence of a saturated ring in the target compound may reduce such activity.

Biological Activity

5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12ClN3O2\text{C}_{11}\text{H}_{12}\text{ClN}_3\text{O}_2

Anticancer Properties

Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer activity. For instance, certain analogues have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431 (vulvar carcinoma)15.6Induction of apoptosis
Other derivativesVariousVariesEnzyme inhibition

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mode of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo. Its effectiveness in modulating inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Cancer Cell Line Study : A study conducted on the A431 vulvar carcinoma cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.

Research Findings

Research indicates that the biological activity of this compound is closely linked to its ability to interact with specific biological targets. For example:

  • PARP Inhibition : Some studies suggest that derivatives may act as inhibitors of PARP (Poly ADP-ribose polymerase), a key enzyme involved in DNA repair mechanisms.

Q & A

Q. What synthetic strategies are recommended for preparing 5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with pyrido[2,3-d]pyrimidine scaffolds. Key steps include:

  • Chlorination : Introduce the chloro group at the 5-position using POCl₃ or other chlorinating agents under reflux conditions (80–100°C) .
  • Alkylation : Ethyl and methyl groups are added via nucleophilic substitution or Friedel-Crafts alkylation. For example, ethylation at the 6-position may require anhydrous conditions with NaH as a base and ethyl iodide as the alkylating agent .
  • Optimization : Reaction purity is enhanced using column chromatography (silica gel, eluent: ethyl acetate/hexane) and monitored via TLC. Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio for alkylation) and using catalysts like DMAP .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC : Use a C18 column with a mobile phase (acetonitrile:water, 70:30) to assess purity (>95% threshold) .
    • NMR : Confirm substituent positions via ¹H and ¹³C NMR. For instance, the ethyl group’s triplet (δ 1.2–1.4 ppm) and quartet (δ 2.8–3.0 ppm) are diagnostic .
    • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated for C₁₁H₁₃ClN₄O₂: 292.07 g/mol) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Anticancer Activity : Conduct MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test kinase inhibition using ATP-binding assays (e.g., EGFR or VEGFR2) at 10 µM concentrations .
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl or chloro vs. methoxy) influence biological activity and chemical reactivity?

  • Structural Comparisons :
    • Ethyl vs. Methyl : Ethyl groups enhance lipophilicity, improving membrane permeability (logP increases by ~0.5 units), but may reduce solubility .
    • Chloro vs. Methoxy : Chloro substituents increase electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., cysteine thiols), while methoxy groups may stabilize π-π stacking .
  • Methodology : Use molecular docking (AutoDock Vina) to compare binding poses and free energy values (ΔG) for analogs .

Q. How can researchers resolve contradictions in reported biological activities across similar pyridopyrimidine derivatives?

  • Case Study : If Compound A shows antitumor activity but Compound B (with a similar structure) does not:
    • Orthogonal Assays : Validate results using both cell-based (MTT) and target-specific (kinase inhibition) assays .
    • Metabolic Stability : Assess liver microsome stability (e.g., t₁/₂ in human microsomes) to rule out rapid degradation .
    • Structural Dynamics : Perform MD simulations to evaluate conformational flexibility impacting target binding .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?

  • Variable Isolation : Systematically alter one substituent (e.g., ethyl → propyl) while keeping others constant to isolate effects .
  • Data Robustness : Use triplicate experiments with statistical validation (ANOVA, p < 0.05). Include negative controls (scaffold-only analogs) .
  • High-Throughput Screening (HTS) : Employ 96-well plates for dose-response curves (1 nM–100 µM) to generate EC₅₀/IC₅₀ values efficiently .

Q. How can researchers mitigate challenges in scaling up synthesis for in vivo studies?

  • Process Chemistry :
    • Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
    • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification steps .
  • Yield Tracking : Monitor reaction progress via inline FTIR to identify bottlenecks (e.g., intermediate degradation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on cytotoxicity vs. kinase selectivity?

  • Hypothesis Testing :
    • If cytotoxicity is observed without kinase inhibition, evaluate off-target effects (e.g., DNA intercalation via comet assays) .
    • If kinase inhibition lacks cytotoxicity, assess apoptosis pathways (caspase-3/7 activation) to confirm mechanistic relevance .
  • Tool Compounds : Compare with known inhibitors (e.g., imatinib for kinases) to validate assay conditions .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for chlorination/alkylation .
  • Analytical Workflows : HPLC and NMR parameters for purity/structural confirmation .
  • Biological Assays : Standardized MTT and kinase inhibition protocols .

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